1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
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Overview
Description
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenyl, methyl, and propan-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole typically involves the reaction of appropriate substituted anilines with acyl chlorides, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
- 1-(3-Hydroxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
- 1-(3-Methoxyphenyl)-2-ethyl-5-(4-propan-2-ylphenyl)pyrrole
Uniqueness: 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-15(2)17-9-11-18(12-10-17)21-13-8-16(3)22(21)19-6-5-7-20(14-19)23-4/h5-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMAFFLIOUWAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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